molecular formula C15H16N4O B3886997 3-cyclopropyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886997
M. Wt: 268.31 g/mol
InChI Key: ROEXZUMSXAIJEX-CXUHLZMHSA-N
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Description

3-Cyclopropyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a cyclopropyl group at the 3-position and a 4-methylbenzylidene moiety at the carbohydrazide terminal. Its synthesis likely follows a condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and 4-methylbenzaldehyde under acidic conditions, as observed in analogous compounds (e.g., ethanol with acetic acid catalysis) .

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-2-4-11(5-3-10)9-16-19-15(20)14-8-13(17-18-14)12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,17,18)(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEXZUMSXAIJEX-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H16N4O
  • Molecular Weight : 284.32 g/mol
  • CAS Number : 302-39-6268

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some studies suggest that this compound may interact with cannabinoid receptors, which play a role in pain modulation and appetite regulation .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

  • Case Study : A study involving pyrazole derivatives demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing a synergistic effect when combined with doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles is well-documented. Compounds in this class have been shown to reduce inflammation markers in various experimental models.

  • Research Findings : In vitro studies have indicated that certain pyrazole derivatives can significantly lower levels of pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Activity

Pyrazoles also exhibit antimicrobial properties against a range of pathogens. The structural features of these compounds contribute to their effectiveness in inhibiting bacterial growth.

  • Example : Pyrazole derivatives have been tested against different bacterial strains, showing promising results in inhibiting growth and biofilm formation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among pyrazole-carbohydrazide derivatives lie in substituents on the pyrazole ring and the benzylidene moiety. Below is a comparative analysis:

Compound Name Pyrazole Substituent Benzylidene Substituent Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 3-Cyclopropyl 4-Methyl C₁₆H₁₇N₄O ~297.34* Not explicitly reported (inferred)
(E)-N’-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide 5-Methyl 4-Methoxy C₁₄H₁₆N₄O₂ 280.30 Antibacterial, DFT-optimized geometry, HOMO-LUMO gap: 4.2 eV
3-((1S,3s)-Adamantan-1-yl)-N-((E)-4-Methylbenzylidene)-1H-Pyrazole-5-Carbohydrazide Adamantyl 4-Methyl C₂₂H₂₆N₄O 362.47 High lipophilicity, potential CNS activity
N’-(4-Nitrobenzylidene)-3-(3-Nitrophenyl)-1H-Pyrazole-5-Carbohydrazide 3-Nitrophenyl 4-Nitro C₁₈H₁₄N₆O₃ 362.34 Electron-withdrawing groups enhance reactivity
(E)-3-Isopropyl-N’-(4-Hydroxy-3-Methoxybenzylidene)-1H-Pyrazole-5-Carbohydrazide 3-Isopropyl 4-Hydroxy-3-Methoxy C₁₅H₁₈N₄O₃ 302.33 Antioxidant activity, polar functional groups

*Calculated based on molecular formula.

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The 4-methyl group in the target compound (electron-donating) may increase stability compared to nitro-substituted analogs (electron-withdrawing), which are more reactive but less stable .
  • Lipophilicity: Adamantyl and cyclopropyl groups enhance lipophilicity, favoring blood-brain barrier penetration, whereas polar groups (e.g., hydroxy, methoxy) improve water solubility .

Structural and Computational Insights

  • X-ray Diffraction (XRD): Compounds like (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide adopt planar geometries, with intramolecular hydrogen bonding stabilizing the hydrazone linkage . The target compound’s cyclopropyl group may induce slight distortion.
  • DFT Studies: HOMO-LUMO gaps (4.2–4.5 eV) correlate with stability; electron-donating groups (methyl, methoxy) reduce reactivity compared to nitro derivatives .
  • Hirshfeld Analysis: Intermolecular interactions (C–H···O, N–H···N) dominate packing, influencing crystallinity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-cyclopropyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
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3-cyclopropyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

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